N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their pharmacological potential and are often explored for their therapeutic properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to play a significant role in cell biology .
Mode of Action
It’s worth noting that indole derivatives, which share some structural similarities with this compound, have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been shown to exhibit various biologically vital properties .
Result of Action
Indole derivatives, which share some structural similarities with this compound, have been reported to have various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves a multi-step reaction process starting from basic pyridopyrimidine scaffolds. Key steps might include:
Formation of the Pyridopyrimidine Core: : This can be achieved through cyclization reactions involving appropriate starting materials like amino pyrimidines and keto esters under acidic or basic conditions.
Allylation: : Introduction of the allyl group can be done using allyl halides in the presence of strong bases such as potassium tert-butoxide.
Acetamide Addition: : The addition of the acetamide moiety could involve reactions with acetic anhydride or acetamide under controlled conditions to ensure selective functionalization.
Methoxylation: : Incorporation of the methoxy group might require methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
For industrial production, the process might be scaled up with careful optimization of reaction conditions to maximize yield and purity. This includes:
Use of large-scale reactors with precise temperature and pressure control.
Employment of continuous flow processes to enhance reaction efficiency.
Implementation of rigorous purification steps, such as crystallization and chromatography, to ensure high product quality.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo several types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: : Reductive conditions, using agents like sodium borohydride or lithium aluminium hydride, can alter specific functionalities such as carbonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the compound's substituents to create derivatives with potentially different properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous acidic conditions.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Halides in the presence of strong bases like sodium hydride.
Major Products
The reactions above can produce various derivatives that may exhibit diverse chemical and biological activities. For instance, oxidative derivatives may show different binding affinities towards biological targets.
Scientific Research Applications
N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has been explored across various fields:
Chemistry: : Used in synthetic chemistry to develop new compounds with enhanced properties.
Biology: : Studied for its interactions with enzymes and receptors, potentially acting as inhibitors or activators.
Medicine: : Investigated for its therapeutic potential, possibly serving as a lead compound in drug development for diseases like cancer or infections.
Industry: : Explored for applications in material science, such as in the development of new polymers or nanomaterials.
Comparison with Similar Compounds
When compared with other pyridopyrimidine derivatives, N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique structural features:
Similar Compounds: : Other derivatives might include structures like 5-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin and its variously substituted analogs.
Uniqueness: : The presence of the allyl and methoxy groups in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a compound of interest in targeted therapy research.
And there you have it: a comprehensive dive into this compound! A real mouthful, but certainly a fascinating piece of chemistry.
Properties
IUPAC Name |
2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-4-6-15-10(19)8-18-13(20)11-9(22-3)5-7-16-12(11)17(2)14(18)21/h4-5,7H,1,6,8H2,2-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDDZDXGQANYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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